

L-Glutathione Reduced-15N: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *L-Glutathione reduced-15N*

Cat. No.: *B12387501*

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For researchers, scientists, and drug development professionals, **L-Glutathione reduced-15N** serves as a critical tool in metabolomics and oxidative stress research. This isotopically labeled analog of L-Glutathione, a pivotal endogenous antioxidant, enables precise quantification and tracing of metabolic pathways. This guide provides an in-depth overview of its chemical properties, experimental applications, and the biochemical pathways in which it participates.

Core Properties of L-Glutathione Reduced-15N

L-Glutathione reduced-15N is a stable, non-radioactive isotopologue of L-Glutathione where one of the nitrogen atoms has been substituted with the heavy isotope ^{15}N . This substitution results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

Below is a summary of its key quantitative data. It is important to note that a specific CAS number for L-Glutathione with a single ^{15}N label is not consistently reported in public databases. Therefore, the CAS number of the unlabeled parent compound is provided for reference.

Property	Value	Source
Molecular Weight	308.32 g/mol	[1]
Molecular Formula	C ₁₀ H ₁₇ N ₃ O ₆ S	[1]
Parent Compound CAS Number	70-18-8	
Monoisotopic Mass	308.08084134 Da	[1]

Experimental Protocol: Quantification of L-Glutathione in Biological Samples using LC-MS/MS with L-Glutathione Reduced-15N Internal Standard

This protocol outlines a representative method for the accurate quantification of reduced glutathione (GSH) in biological samples, such as cell lysates or tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **L-Glutathione reduced-15N** as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

1. Sample Preparation:

- **Homogenization and Derivatization:** To prevent the auto-oxidation of the thiol group in GSH to glutathione disulfide (GSSG), samples should be immediately homogenized in a solution containing a thiol-alkylating agent, such as N-ethylmaleimide (NEM). A typical homogenization buffer would be ice-cold acetonitrile with NEM.
- **Protein Precipitation:** Following homogenization, proteins are precipitated to clean up the sample. This is often achieved by adding an acid, such as sulfosalicylic acid (SSA), and vortexing.
- **Centrifugation:** The mixture is then centrifuged at high speed to pellet the precipitated proteins.
- **Supernatant Collection:** The supernatant, containing the derivatized GSH (GS-NEM) and the internal standard, is carefully collected for analysis.

- **Internal Standard Spiking:** A known concentration of **L-Glutathione reduced-¹⁵N** is added to the sample at the beginning of the sample preparation process to ensure it undergoes the same processing as the endogenous analyte.

2. LC-MS/MS Analysis:

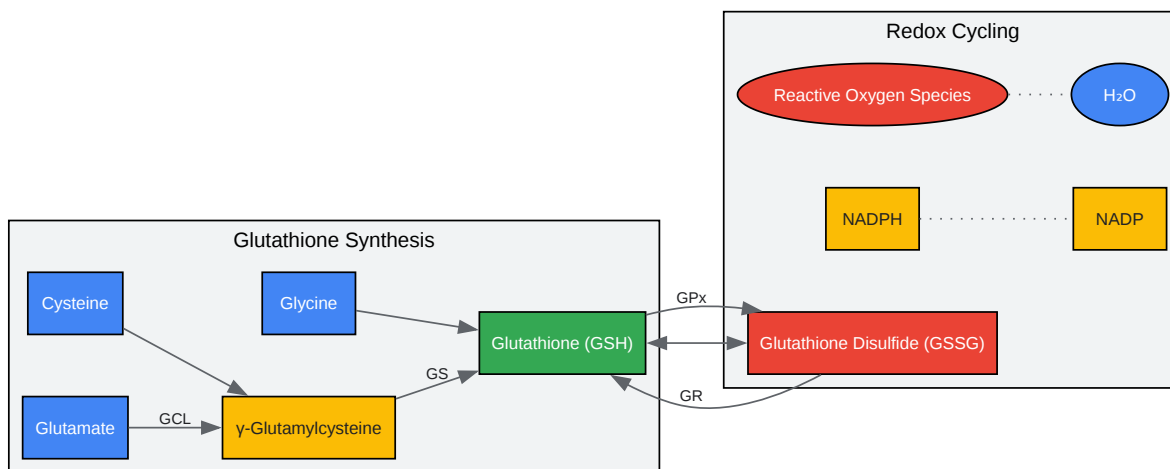
- **Chromatographic Separation:** The GS-NEM and its ¹⁵N-labeled counterpart are separated from other sample components using a suitable liquid chromatography column, such as a Hypercarb or a HILIC column. A gradient elution with solvents like acetonitrile and water with a modifier like formic acid is typically employed.
- **Mass Spectrometric Detection:** The separated compounds are detected using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The MRM transitions for both the analyte and the internal standard are monitored. The specific mass transitions will depend on the derivatizing agent used. For NEM-derivatized glutathione, the transitions would be monitored for GS-NEM and the corresponding ¹⁵N-labeled GS-NEM.

3. Data Analysis:

- **Quantification:** The concentration of GSH in the original sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of unlabeled GSH and a constant concentration of the ¹⁵N-labeled internal standard.

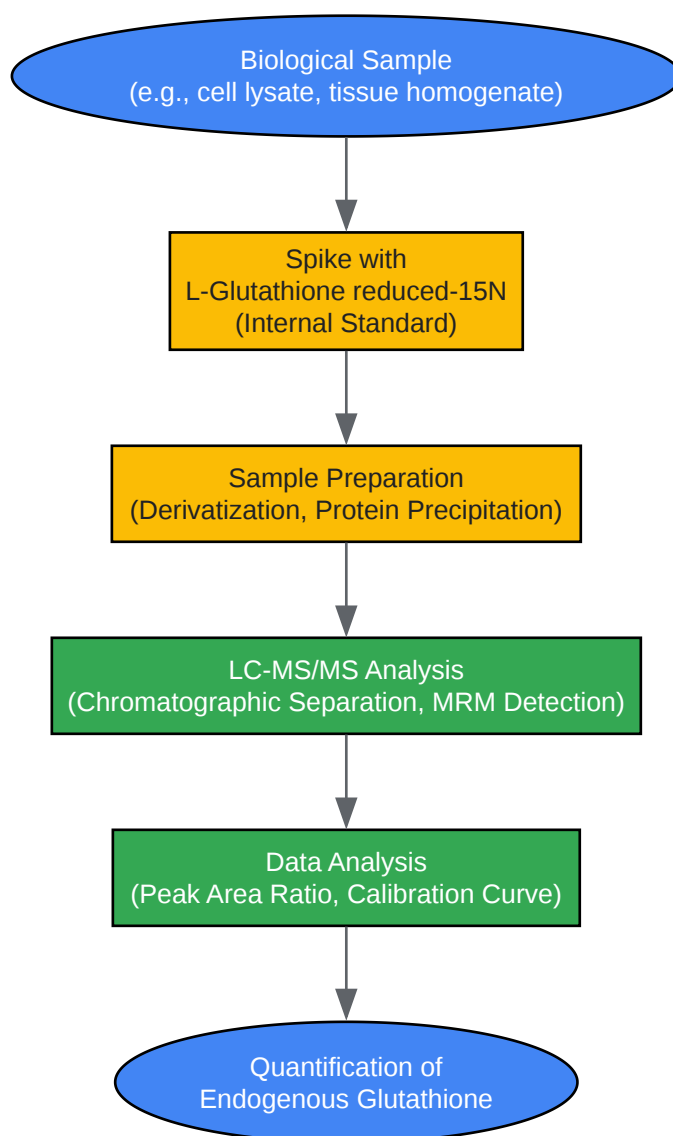
Visualizing Key Pathways and Workflows

To better understand the biological context and experimental application of **L-Glutathione reduced-¹⁵N**, the following diagrams illustrate the glutathione metabolism pathway and a general workflow for its quantification using stable isotope labeling.



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Caption: Glutathione metabolism pathway.



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Caption: Experimental workflow for glutathione quantification.

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References

- 1. benchchem.com [benchchem.com]
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